Cephalosporin C sodium
Overview
Description
Cephalosporin C sodium is a sodium salt form of cephalosporin C, an antibiotic derived from the fungus Acremonium. It belongs to the cephalosporin class of antibiotics, which are structurally and functionally related to penicillins. This compound is known for its stability in acidic conditions and its ability to inhibit bacterial cell wall synthesis, making it a valuable intermediate in the production of various cephalosporin antibiotics .
Biochemical Analysis
Biochemical Properties
Cephalosporin C sodium interacts with various enzymes and proteins in biochemical reactions. It acts by inhibiting penicillin-binding proteins , which are essential for the synthesis of the bacterial cell wall. This interaction disrupts cell wall synthesis, leading to the death of the bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of the bacterial cell wall, which is crucial for maintaining the structural integrity of the cell . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting penicillin-binding proteins . These proteins are involved in the final transpeptidation step in the synthesis of the peptidoglycan layer of the bacterial cell wall .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It strongly absorbs ultraviolet light, is stable to acid, is non-toxic, and has in vivo activity in mice . The extent of extraction of this compound was small due to its high hydrophilicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is the product of the biosynthesis pathway of third-generation cephalosporins . This process involves the exchange of acetyl CoA into DAC .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium is typically produced through fermentation processes involving the fungus Acremonium chrysogenum. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate cephalosporin C. The sodium salt form is then obtained by neutralizing cephalosporin C with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:
Inoculation: Introducing Acremonium chrysogenum into a nutrient-rich medium.
Fermentation: Maintaining optimal conditions (temperature, pH, aeration) to maximize yield.
Purification: Using techniques such as ion-exchange chromatography and solvent extraction to purify the compound.
Conversion to Sodium Salt: Neutralizing the purified cephalosporin C with sodium hydroxide to form this compound
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C sodium undergoes various chemical reactions, including:
Hydrolysis: Breaking down into smaller fragments under acidic or basic conditions.
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Substitution: Replacing functional groups with other chemical groups to form derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Employing reagents like acyl chlorides or alkyl halides under controlled conditions
Major Products:
Hydrolysis: Produces smaller fragments like 7-aminocephalosporanic acid.
Oxidation: Forms oxidized derivatives with altered functional groups.
Substitution: Generates various cephalosporin derivatives with modified antibacterial properties
Scientific Research Applications
Cephalosporin C sodium has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various cephalosporin antibiotics.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Serves as a lead compound for developing new antibiotics with improved efficacy and reduced resistance.
Industry: Employed in the large-scale production of cephalosporin antibiotics, contributing to the pharmaceutical industry
Mechanism of Action
Cephalosporin C sodium exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, resulting in the death of the bacteria. The compound targets the transpeptidation step in cell wall synthesis, preventing the cross-linking of peptidoglycan chains .
Comparison with Similar Compounds
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cefalotin: A synthetic analog of cephalosporin C with enhanced antibacterial properties.
Cefuroxime: A second-generation cephalosporin with broader activity against gram-negative bacteria
Uniqueness of Cephalosporin C Sodium: this compound is unique due to its stability in acidic conditions and its role as a precursor in the synthesis of various cephalosporin antibiotics. Unlike some other cephalosporins, it is not widely used clinically due to its lower antibacterial activity but serves as a crucial intermediate in the production of more potent derivatives .
Properties
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWLVUKHUSRPCG-BJIHTTGYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N3NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-24-5 (Parent) | |
Record name | Cephalosporin C sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20199687 | |
Record name | Cephalosporin C sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-04-0 | |
Record name | Cephalosporin C sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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